molecular formula C15H14O2 B011600 Ethyl biphenyl-2-carboxylate CAS No. 19926-49-9

Ethyl biphenyl-2-carboxylate

Cat. No.: B011600
CAS No.: 19926-49-9
M. Wt: 226.27 g/mol
InChI Key: MWQIUPALMQMOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl biphenyl-2-carboxylate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an ethyl ester group attached to the biphenyl core

Mechanism of Action

Target of Action

Ethyl 2-phenylbenzoate, also known as Ethyl biphenyl-2-carboxylate, is a benzoate compound. Benzoate compounds have been studied for their potential as local anesthetics . They act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . Local anesthetics bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Mode of Action

The mode of action of Ethyl 2-phenylbenzoate involves interaction with its targets, primarily the sodium ion channels on nerve membranes. By binding to these channels, the compound reduces the passage of sodium ions, affecting the membrane potential and blocking the conduction of nerve impulses . This results in a loss of sensation in the local area where the compound is applied, making it useful as a local anesthetic .

Biochemical Pathways

It is known that the compound’s anesthetic effect is achieved through its interaction with sodium ion channels on nerve membranes, which are part of the nervous system’s signal transmission pathway .

Pharmacokinetics

As with other local anesthetics, its bioavailability is likely to be influenced by factors such as the route of administration, the presence of other substances, and individual patient characteristics .

Result of Action

The primary result of Ethyl 2-phenylbenzoate’s action is local anesthesia, or a loss of sensation in the area where the compound is applied . This is achieved through its interaction with sodium ion channels on nerve membranes, which blocks the conduction of nerve impulses . The compound’s anesthetic effect makes it potentially useful for procedures requiring local anesthesia, such as minor surgical operations .

Action Environment

The action, efficacy, and stability of Ethyl 2-phenylbenzoate can be influenced by various environmental factors. For instance, the compound’s effectiveness as a local anesthetic may be affected by the specific conditions of the area where it is applied, such as the presence of other substances, the pH level, and the temperature . Additionally, the compound’s stability may be influenced by factors such as light, heat, and the presence of oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl biphenyl-2-carboxylate can be synthesized through the esterification of biphenyl-2-carboxylic acid. The reaction typically involves the use of ethanol and a strong acid catalyst such as sulfuric acid. The mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure.

Chemical Reactions Analysis

Types of Reactions: Ethyl biphenyl-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Biphenyl-2-carboxylic acid.

    Reduction: Biphenyl-2-carbinol.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

Ethyl biphenyl-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.

    Industry: It is used in the production of materials such as polymers and resins.

Comparison with Similar Compounds

    Methyl biphenyl-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Biphenyl-2-carboxylic acid: The parent acid form of this compound.

    Biphenyl-2-carbinol: The reduced form of this compound.

Uniqueness: this compound is unique due to its specific ester group, which imparts different chemical properties compared to its analogs. The ethyl ester group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and materials science .

Properties

IUPAC Name

ethyl 2-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-17-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQIUPALMQMOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432838
Record name Ethyl 2-phenylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19926-49-9
Record name Ethyl 2-phenylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-phenylcyclohexa-1,3-dienecarboxylate(90 mg, 0.395 mmol) and 5%Pd/C(50 mg) in acetic acid(1.5 ml) and water(1.5 ml) was refluxed for 2 hr. The reaction mixture was filtrated and the solvent was evaporated under reduced pressure. Toluene was added to the residue and it was dried over MgSO4. After removal of the solvent, the residue was purified by column chromatography on silica gel with n-hexane-AcOEt to afford 71 mg of ethyl 2-phenylbenzoate(y=80.0%) as a pale yellow oil. 1H-NMR(ppm, 300 MHz, CDCl3) δ 7.82(1H, dd, J=1.4 and 7.7 Hz), 7.10-7.60(8H), 4.08(2H, d, J=7.0 Hz), 0.98(3H, t, J=7.0 Hz)
Name
ethyl 2-phenylcyclohexa-1,3-dienecarboxylate
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of a mixture(620 mg, 2.54 mmol) of ethyl 4-chloro-2-phenylcyclohexa-2,4-dienecarboxylate and ethyl 4-chloro-2-phenylcyclohexa-1,3-dienecarboxylate in MeOH(5 ml), NaOMe(28% in MeOH, 1.98 g, 10.1 mmol) was added. After stirring for 17 hr at room temperature, the solvent was evaporated under reduced pressure. Water was added to the residue and dil. HCl aq., and it was extracted with AcOEt. The organic layer was washed with brine and dried over MgSO4. After removal of the solvent, the residue was purified by column chromatography on silica gel with n-hexane-AcOEt to afford 136 mg of ethyl 2-phenylbenzoate(y=23.7%) and 236 mg of 2-phenylbenzoic acid(y=53.8%). 1H-NMR(ppm, 300 MHz, CDCl3) δ ester 7.82(1H, dd, J=1.4 and 7.7 Hz), 7.10-7.60(8H), 4.08(2H, d, J=7.0 Hz), 0.98(3H, t, J=7.0 Hz); acid 7.95(1H, d, J=7.9 Hz)
Name
ethyl 4-chloro-2-phenylcyclohexa-2,4-dienecarboxylate
Quantity
620 mg
Type
reactant
Reaction Step One
Name
ethyl 4-chloro-2-phenylcyclohexa-1,3-dienecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
53.8%

Synthesis routes and methods III

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl biphenyl-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl biphenyl-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl biphenyl-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl biphenyl-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl biphenyl-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl biphenyl-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.